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molecular formula C10H7F2NO2 B8291288 1-Acetyl-4,5-difluoroindolin-2-one

1-Acetyl-4,5-difluoroindolin-2-one

Cat. No. B8291288
M. Wt: 211.16 g/mol
InChI Key: VSIDLZGEOFDKAF-UHFFFAOYSA-N
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Patent
US08829006B2

Procedure details

2.00 g (11.8 mmol) 4,5-difluoro-1,3-dihydro-indol-2-one I were stirred in 6.62 mL (55.0 mmol) acetic anhydride for 2 h at 150° C. The reaction mixture was added to ice water, the precipitated solid was suction filtered and washed with water. The product was recrystallised from a mixture of water and ethanol, suction filtered and dried.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.62 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][C:5](=[O:12])[NH:6]2.[C:13](OC(=O)C)(=[O:15])[CH3:14]>>[C:13]([N:6]1[C:7]2[C:3](=[C:2]([F:1])[C:10]([F:11])=[CH:9][CH:8]=2)[CH2:4][C:5]1=[O:12])(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C2CC(NC2=CC=C1F)=O
Name
Quantity
6.62 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The product was recrystallised from a mixture of water and ethanol, suction
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N1C(CC2=C(C(=CC=C12)F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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